Ethyl 2,4-dinitrobenzoate

Description

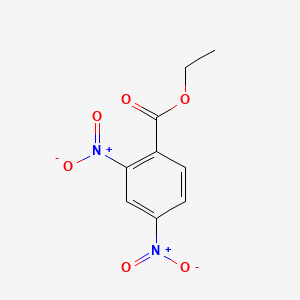

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-dinitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c1-2-17-9(12)7-4-3-6(10(13)14)5-8(7)11(15)16/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWSJYPBSMMKJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345751 | |

| Record name | Ethyl 2,4-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33672-95-6 | |

| Record name | Ethyl 2,4-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Characterization of Ethyl 2,4 Dinitrobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic arrangement within a molecule. For ethyl 2,4-dinitrobenzoate (B1224026), both proton (¹H) and carbon-13 (¹³C) NMR would yield definitive information for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of ethyl 2,4-dinitrobenzoate is predicted to show distinct signals for the aromatic protons and the ethyl group protons. The powerful electron-withdrawing nature of the two nitro groups significantly influences the chemical shifts of the aromatic protons, moving them downfield.

The aromatic region would display a complex splitting pattern for the three protons on the benzene (B151609) ring.

The proton at the C-3 position (H-3), being ortho to two nitro groups, is expected to be the most deshielded, appearing as a doublet.

The proton at the C-5 position (H-5), situated between H-6 and the nitro group at C-4, would likely appear as a doublet of doublets.

The proton at the C-6 position (H-6), ortho to the ester group, would be the most upfield of the aromatic protons, appearing as a doublet.

The ethyl group will present a classic ethyl pattern:

A quartet for the methylene (B1212753) protons (-CH₂-), deshielded by the adjacent oxygen atom.

A triplet for the terminal methyl protons (-CH₃).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~8.8 - 9.0 | d | ~2.5 |

| H-5 | ~8.5 - 8.7 | dd | J ≈ 8.5, 2.5 |

| H-6 | ~8.0 - 8.2 | d | ~8.5 |

| -OCH₂CH₃ | ~4.5 | q | ~7.1 |

| -OCH₂CH₃ | ~1.4 | t | ~7.1 |

Note: Predicted values are based on analogous structures and general NMR principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound is expected to show nine distinct carbon signals. The presence of strongly electron-withdrawing nitro groups dramatically impacts the chemical shifts of the aromatic carbons to which they are attached. The carbonyl carbon of the ester group is also significantly deshielded. For comparison, the carbonyl carbon in the related ethyl 4-nitrobenzoate (B1230335) resonates at approximately 164.8 ppm. nih.gov Due to the additive effect of a second nitro group, the carbonyl carbon in this compound is anticipated to be slightly further downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~163 - 165 |

| C-1 | ~133 - 135 |

| C-2 | ~148 - 150 |

| C-3 | ~127 - 129 |

| C-4 | ~149 - 151 |

| C-5 | ~122 - 124 |

| C-6 | ~131 - 133 |

| -OCH₂CH₃ | ~62 - 64 |

| -OCH₂CH₃ | ~13 - 15 |

Note: Predicted values are based on analogous structures and general NMR principles.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound would be dominated by vibrations from the nitro and ester groups.

Nitro Group (NO₂) Vibrations: Two strong bands are expected for the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the N-O bonds, typically appearing in the ranges of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

Carbonyl Group (C=O) Vibration: A strong, sharp absorption band corresponding to the stretching of the ester carbonyl group is expected around 1720-1740 cm⁻¹.

C-O Stretching Vibrations: The C-O stretches of the ester group would produce strong bands in the 1100-1300 cm⁻¹ region.

Aromatic Vibrations: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C ring stretching modes typically appear in the 1450-1600 cm⁻¹ region.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |

| Ester Carbonyl (C=O) | Stretch | 1720 - 1740 |

| Ester (C-O) | Stretch | 1100 - 1300 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |

Note: Expected ranges are based on standard group frequency correlations.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structural features through fragmentation analysis. The molecular weight of this compound (C₉H₈N₂O₆) is 240.17 g/mol . researchgate.net

Upon electron ionization, the molecular ion peak (M⁺˙) would be observed at m/z 240. The fragmentation pattern is expected to be governed by the stability of the resulting fragments. Key fragmentation pathways would likely include:

Loss of an ethoxy radical (˙OCH₂CH₃): This α-cleavage is common for esters and would result in a highly stable 2,4-dinitrobenzoyl cation at m/z 195.

Loss of an ethylene (B1197577) molecule (C₂H₄): A McLafferty-type rearrangement could lead to the loss of ethylene, producing a 2,4-dinitrobenzoic acid radical cation at m/z 212.

Loss of nitro groups: Cleavage of the nitro groups (NO₂) can occur, leading to fragments at m/z 194 (M-NO₂) and subsequent losses.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Corresponding Loss from Molecular Ion |

|---|---|---|

| 240 | [C₉H₈N₂O₆]⁺˙ | Molecular Ion (M⁺˙) |

| 212 | [C₇H₄N₂O₅]⁺˙ | C₂H₄ |

| 195 | [C₇H₃N₂O₄]⁺ | ˙OC₂H₅ |

| 194 | [C₉H₈NO₄]⁺˙ | NO₂ |

| 165 | [C₇H₃NO₂]⁺ | ˙OC₂H₅, NO |

Note: Predicted fragments are based on established fragmentation patterns for esters and nitroaromatics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be characterized by absorptions arising from its nitroaromatic system.

The chromophores present—the dinitrophenyl group and the carbonyl group—give rise to two main types of electronic transitions:

π → π transitions:* These high-intensity absorptions are due to the conjugated π-system of the benzene ring, nitro groups, and carbonyl group. They are expected to occur at shorter wavelengths (typically < 300 nm).

n → π transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the nitro and carbonyl groups) to an anti-bonding π* orbital. These transitions occur at longer wavelengths. For instance, the related compound ethyl 2-amino-4-nitrobenzoate exhibits a λ_max at 327 nm. scirp.org

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* | Dinitrophenyl System | ~220 - 280 |

| n → π* | Nitro Groups, Carbonyl Group | ~320 - 360 |

Note: Expected values are based on the electronic properties of analogous chromophores.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and details of intermolecular interactions.

As of now, a solved crystal structure for this compound has not been reported in the primary scientific literature or crystallographic databases. However, analysis of a closely related isomer, ethyl 3,5-dinitrobenzoate (B1224709), reveals a monoclinic crystal system with the space group P2₁/c. In this structure, the carboxyl and nitro groups are slightly rotated out of the plane of the aromatic ring. It is plausible that this compound would also crystallize in a common space group like P2₁/c or Pī, with the planarity of the molecule being distorted by steric hindrance between the ester group at C-1 and the nitro group at C-2. Definitive structural parameters for this compound await experimental determination.

Crystal Packing and Intermolecular Interactions

Detailed information on the crystal packing and specific intermolecular interactions of this compound is not available in published literature. Analysis of crystal packing requires crystallographic data, which would define the unit cell parameters and the arrangement of molecules within the lattice.

Generally, for related nitroaromatic compounds, crystal packing is influenced by a combination of forces including van der Waals interactions, dipole-dipole interactions due to the polar nitro and ester groups, and potential C—H···O hydrogen bonds. masterorganicchemistry.comumb.edulibretexts.org Pi-pi stacking interactions between the aromatic rings are also common in the crystal structures of similar molecules. mdpi.comresearchgate.net However, without a determined crystal structure for this compound, a specific description of its packing motif is not possible.

Conformational Analysis and Molecular Geometry

A definitive analysis of the molecular conformation and geometry of this compound in the solid state is contingent on crystallographic data. Such data would provide precise bond lengths, bond angles, and torsion angles.

From a general chemical standpoint, the molecule consists of a benzene ring substituted with two nitro groups and an ethyl ester group. Steric hindrance between the ortho-nitro group and the ethyl ester group would likely cause the ester group to be twisted out of the plane of the benzene ring. Similarly, the nitro groups may also be slightly rotated out of the ring plane. For instance, in the related structure of ethyl 3,5-dinitrobenzoate, the carboxy-group and the two nitro-groups are rotated out of the aromatic ring plane by varying degrees. researchgate.net The ethyl chain itself would adopt a low-energy conformation. However, the exact dihedral angles defining the three-dimensional shape of this compound remain undetermined.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₆ | |

| Molecular Weight | 240.17 g/mol | stenutz.eu |

| Melting Point | 41 °C | stenutz.eu |

Hydrogen Bonding Networks in the Solid State

The formation of hydrogen bonds is a critical factor in the solid-state assembly of molecules. iucr.orgacs.org In the case of this compound, conventional strong hydrogen bond donors (like O-H or N-H) are absent. Therefore, the hydrogen bonding network would be limited to weaker interactions.

The most likely interactions are weak C—H···O hydrogen bonds, where hydrogen atoms from the aromatic ring or the ethyl group act as donors, and the oxygen atoms of the nitro groups or the carbonyl group of the ester act as acceptors. nih.gov These types of interactions are known to play a significant role in the crystal structures of other nitroaromatic compounds, often linking molecules into chains, sheets, or more complex three-dimensional networks. mdpi.com However, the specific geometry, distances, and patterns of these potential hydrogen bonds in the solid state of this compound have not been experimentally determined.

Reactivity and Reaction Mechanisms of Ethyl 2,4 Dinitrobenzoate

Nucleophilic Substitution Reactions

The presence of two nitro groups on the benzene (B151609) ring renders Ethyl 2,4-dinitrobenzoate (B1224026) highly susceptible to nucleophilic attack. These electron-withdrawing groups delocalize negative charge, stabilizing the intermediates formed during nucleophilic substitution. The primary mechanism for this class of compounds is the nucleophilic aromatic substitution (SNAr) pathway, which proceeds via an addition-elimination sequence. researchgate.netsemanticscholar.org This process involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer-type intermediate. researchgate.netscirp.org The subsequent departure of the leaving group restores the aromaticity of the ring. researchgate.net

Acyl Transfer Mechanisms

For instance, the hydrazinolysis of 2,4-dinitrophenyl acetate, a structurally related ester, proceeds exclusively through acyl-oxygen scission. semanticscholar.org This specificity is attributed to the fact that the 2,4-dinitrophenoxide is a better leaving group than the acetate. semanticscholar.org In reactions with a series of nucleophiles, the rate-determining step can shift. For reactions of 2,4-dinitrophenyl 5-substituted-2-furoates with aryloxides, the initial nucleophilic attack is the rate-determining step. mdpi.com This is supported by kinetic data, including Brønsted-type (βnuc) and Hammett (ρ) values, which provide insight into the transition state structure. mdpi.com

| Parameter | Value Range | Indication |

|---|---|---|

| βacyl | -2.24 to -2.50 | Indicates the rate-determining step is the nucleophilic attack. |

| ρ(x) | 3.18 to 3.56 | Suggests significant negative charge development in the transition state. |

| βnuc | 0.81 to 0.84 | Shows extensive C-O bond formation in the transition state. |

Impact of Leaving Group and Nucleophile Characteristics on Reactivity

The efficiency of nucleophilic substitution reactions involving dinitrobenzene derivatives is profoundly affected by the nature of both the nucleophile and the leaving group. The rate-limiting step of the SNAr mechanism can be either the formation of the Meisenheimer intermediate or the expulsion of the leaving group. researchgate.netsemanticscholar.org This balance is dictated by the relative basicities and stabilities of the species involved.

The characteristics of the nucleophile, such as its basicity, polarizability, and degree of solvation, are critical in determining reactivity. semanticscholar.org A significant finding in the study of acyl transfer reactions is that a change in the nucleophile can induce a shift in the rate-determining step. For example, when the nucleophile for certain esters was changed from secondary amines to 4-substituted phenoxides, the rate-determining step shifted. mdpi.com Previous research has shown that for reactions of carboxylic esters with amines, the rate-determining step shifts from the breakdown to the formation of the tetrahedral intermediate when the nucleophilic amine's basicity surpasses that of the leaving group by 4–5 pKa units. mdpi.com

The leaving group's ability to depart, which is related to its basicity and steric hindrance, also plays a crucial role. researchgate.net In the hydrazinolysis of 2,4-dinitrobenzene derivatives in DMSO, the departure of the leaving group is the rate-determining step. semanticscholar.org A small Brønsted-type coefficient for the leaving group (βlg value of -0.18) in one study indicated that bond cleavage occurs to a small extent in the transition state, while bond formation to the nucleophile is more advanced. researchgate.net

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the rate and mechanism of nucleophilic substitution reactions of dinitrobenzene derivatives. The reactivity of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine, for example, follows the order: DMSO > MeCN > MeOH. semanticscholar.org This trend is explained by the solvent's ability to stabilize the transition states and intermediates through interactions like hydrogen bonding. semanticscholar.org

Polar aprotic solvents like Dimethyl sulfoxide (B87167) (DMSO) are particularly effective at accelerating these reactions. researchgate.net They can solvate the cation but not the anion of the nucleophile, increasing its effective nucleophilicity. In contrast, protic solvents like methanol (B129727) (MeOH) can form hydrogen bonds with the nucleophile, reducing its reactivity. scirp.org The stability of the zwitterionic or Meisenheimer intermediates, which is influenced by both intramolecular and intermolecular interactions with the solvent, is a key factor. scirp.org For instance, reactions in a DMSO/H₂O mixture have been shown to proceed via a single-electron transfer mechanism to form a charge transfer complex that subsequently collapses to give products. researchgate.net

Hydrolysis Kinetics and Catalysis

The ester functional group in Ethyl 2,4-dinitrobenzoate is subject to hydrolysis, a reaction that can be catalyzed by acid, base, or other species. The strong electron-withdrawing nitro groups make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions compared to unsubstituted or mono-substituted analogs. rsc.orgsolubilityofthings.com

Phosphate-Catalyzed Hydrolysis Investigations

Phosphate (B84403) ions have been shown to be effective catalysts for the hydrolysis of activated esters. researchgate.netrsc.org Studies on similar compounds, such as dinitrophenyl benzoates, have demonstrated that the catalytically active species is the dibasic phosphate ion (HPO₄²⁻). rsc.org

The mechanism of catalysis is nucleophilic, proceeding through the irreversible formation of an acyl phosphate intermediate. rsc.org The rate-limiting step in this process is the attack of the HPO₄²⁻ ion on the ester's carbonyl carbon to form a tetrahedral species. rsc.org The catalytic efficiency of phosphate has been compared to other nucleophilic catalysts like imidazole (B134444) and o-iodosobenzoate (B1240650), with the order of efficiency being o-iodosobenzoate > imidazole > phosphate. This difference is attributed to a combination of steric effects, solvation, and, in the case of o-iodosobenzoate, the alpha effect which enhances nucleophilicity. rsc.org

Mechanistic Studies of Ester Hydrolysis

The alkaline hydrolysis of this compound and its isomers has been a subject of detailed kinetic studies. The general mechanism for the base-catalyzed hydrolysis of esters is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov This involves the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to form a carboxylate anion and an alcohol. epa.gov

The presence of nitro groups dramatically accelerates this process. Research on the alkaline hydrolysis of ethyl nitrobenzoates in 80% v/v aqueous ethanol (B145695) showed that a 4-nitro group increases the hydrolysis rate of ethyl benzoate (B1203000) by a factor of approximately 120. rsc.org A 2-nitro group, as in Ethyl 2-nitrobenzoate (B253500), increases the rate by about 7 times. rsc.org This demonstrates the powerful electron-withdrawing effect of the nitro group, which is further amplified in the 2,4-dinitro-substituted compound.

| Compound | Relative Rate of Hydrolysis (vs. Ethyl benzoate) |

|---|---|

| Ethyl benzoate | 1 |

| Ethyl 2-nitrobenzoate | ~7 |

| Ethyl 4-nitrobenzoate (B1230335) | ~120 |

More complex mechanisms have also been proposed. For the reaction of this compound with hydroxide ions in a DMSO/H₂O mixture, a mechanism involving an initial single-electron transfer from the hydroxide ion to the ester has been suggested. researchgate.net This forms a radical anion and a hydroxyl radical, which then collapse into the traditional tetrahedral intermediate before yielding the final hydrolysis products. researchgate.net

Reduction Reactions of Nitro Functional Groups

The nitro groups of this compound are susceptible to reduction, a common transformation for nitroaromatic compounds. This process typically involves the conversion of the nitro groups (-NO₂) into amino groups (-NH₂), yielding ethyl 2,4-diaminobenzoate. The reduction can be achieved using various reducing agents and catalytic systems. The choice of reagent can sometimes allow for the selective reduction of one nitro group over the other, although simultaneous reduction of both groups is common due to their similar electronic environment.

Commonly employed methods for the reduction of nitroarenes can be applied to this compound. These methods often utilize metal catalysts or dissolving metal reductions. For instance, catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a standard procedure for this type of transformation. Other systems, such as iron catalysts or indium metal in the presence of an ammonium (B1175870) salt, have also proven effective for the reduction of related nitrobenzoates. rsc.orgorgsyn.org These reactions are crucial as the resulting aminobenzoate derivatives are valuable precursors for the synthesis of dyes, pharmaceuticals, and other complex organic molecules.

The general mechanism for catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally amino functionalities.

Table 1: Selected Methods for the Reduction of Aromatic Nitro Esters

| Reagent/Catalyst | Substrate Example | Product | Yield | Reference |

| Indium powder, NH₄Cl | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate (B8803810) | 90% | orgsyn.org |

| Iron Catalyst, Triethoxysilane | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | 98% | rsc.org |

| Palladium on Clinochlore | 2-(diethylamino)ethyl 4-nitrobenzoate | 2-(diethylamino)ethyl 4-aminobenzoate | N/A | researchgate.net |

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the reactivity of the benzene ring in this compound towards electrophiles is significantly diminished. The two nitro groups (-NO₂) and the ethyl carboxylate group (-COOEt) are all electron-withdrawing groups. These groups deactivate the aromatic ring by pulling electron density away from the π-system, making it less nucleophilic and therefore less reactive towards electrophiles.

The nitro groups are potent deactivating groups due to both resonance and inductive effects. The ester group is also deactivating. According to the principles of electrophilic aromatic substitution, the directing influence of these substituents must be considered. Both the nitro groups and the ester group are meta-directors (with respect to themselves). Therefore, any potential electrophilic attack would be directed to the positions meta to the existing substituents, which are the C5 and C3 positions. However, the severe deactivation of the ring means that forcing conditions (e.g., high temperatures, strong acid catalysts) would be required for any substitution to occur, and yields are often low. Consequently, electrophilic aromatic substitution reactions are not a common or synthetically useful pathway for modifying this compound.

Cyclocondensation Reactions Involving Benzoate Esters

While this compound itself is not typically a direct precursor for cyclocondensation, its derivatives, particularly those obtained from the reduction of its nitro groups, are valuable substrates for such reactions. Cyclocondensation reactions are processes that form cyclic compounds from one or more acyclic starting materials.

The reduction of this compound yields ethyl 2,4-diaminobenzoate. This diamine derivative possesses two nucleophilic amino groups and an electrophilic ester carbonyl group, making it an ideal candidate for intramolecular or intermolecular cyclocondensation reactions to form heterocyclic systems. For example, derivatives of ethyl 2-aminobenzoate (B8764639) (anthranilates) are widely used in the synthesis of quinazolinones, a class of fused heterocyclic compounds with significant biological activity. nih.govnveo.org

A plausible synthetic route could involve the reaction of ethyl 2,4-diaminobenzoate with a suitable one-carbon synthon (like an orthoester or an acid chloride). For instance, reaction of the 2-amino group with a reagent like ethyl orthoformate could lead to an intermediate that subsequently undergoes intramolecular cyclization with the 4-amino group or the ester function to form a fused heterocyclic ring system. nih.gov Research on related compounds, such as the cyclization of ethyl 2-acetamido-5-nitrobenzoate with ammonia (B1221849) to form a dihydro-oxoquinazoline, demonstrates the utility of substituted aminobenzoates in building complex heterocyclic scaffolds. nih.govnveo.org

Computational Chemistry and Theoretical Studies on Ethyl 2,4 Dinitrobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the ground-state properties of polyatomic molecules with a favorable balance of accuracy and computational cost. scirp.org Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) are frequently employed to predict the molecular properties of aromatic nitro compounds and esters with high accuracy. researchgate.netmdpi.comnih.gov

Geometry Optimization and Molecular Conformation Studies

The first step in most computational analyses is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. baumeiergroup.com For Ethyl 2,4-dinitrobenzoate (B1224026), DFT calculations are used to find the most stable molecular conformation by exploring the potential energy surface. researchgate.net The optimization typically reveals a largely planar benzene (B151609) ring structure. The relative orientations of the ethyl ester and the two nitro groups are determined by minimizing steric hindrance and maximizing electronic stabilization.

Table 1: Typical Geometric Parameters for Ethyl 2,4-Dinitrobenzoate Functional Groups Predicted by DFT (Note: These are representative values based on calculations of structurally similar nitro-aromatic esters and may not be the exact values for this compound.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | Aromatic C-C | 1.39 - 1.41 Å |

| C-N (Nitro) | 1.47 - 1.49 Å | |

| N-O (Nitro) | 1.21 - 1.23 Å | |

| C-C (Ring-Ester) | 1.50 - 1.52 Å | |

| C=O (Ester) | 1.20 - 1.22 Å | |

| O-C (Ester) | 1.33 - 1.36 Å | |

| Bond Angle | O-N-O (Nitro) | ~124° |

| C-C-N (Ring-Nitro) | ~118° | |

| O=C-O (Ester) | ~125° |

Vibrational Frequency Analysis and Spectral Predictions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is a fundamental tool for molecular characterization. DFT calculations allow for the accurate prediction of vibrational frequencies and their corresponding intensities. faccts.denih.gov The process involves computing the harmonic frequencies at the optimized geometry, which are then often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. scirp.orgresearchgate.net

For this compound, the vibrational spectrum is dominated by the characteristic modes of its functional groups. The two nitro groups give rise to strong and distinct stretching vibrations. The assignments are typically confirmed through a Potential Energy Distribution (PED) analysis. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound from DFT Calculations (Note: These frequency ranges are based on published DFT studies of dinitrobenzene derivatives.)

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |

| ν_as(NO₂) | Asymmetric NO₂ Stretch | 1540 - 1630 researchgate.net |

| ν_s(NO₂) | Symmetric NO₂ Stretch | 1340 - 1400 researchgate.net |

| ν(C=O) | Carbonyl C=O Stretch | 1720 - 1740 |

| ν(C-O) | Ester C-O Stretch | 1100 - 1300 |

| ν(C-H) | Aromatic C-H Stretch | 3050 - 3150 |

| δ(CH₂) | CH₂ Scissoring/Bending | 1450 - 1470 |

| Ring Modes | C-C Ring Stretching | 1400 - 1600 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

In this compound, the strong electron-withdrawing nature of the nitro groups significantly influences the FMOs. The HOMO is expected to have significant contributions from the π-orbitals of the benzene ring and the ester group. In contrast, the LUMO is anticipated to be primarily localized over the dinitro-substituted benzene ring, reflecting its role as the primary electron-accepting site.

Table 3: Representative FMO Properties for Nitro-Aromatic Compounds from DFT Calculations

| Parameter | Description | Expected Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.5 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap (E_LUMO - E_HOMO) | 3.5 to 4.5 eV mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. bohrium.com The map illustrates the charge distribution on the molecular surface, with different colors representing different values of electrostatic potential. youtube.comchemrxiv.org Red regions indicate negative potential (high electron density), which are favorable for electrophilic attack, while blue regions indicate positive potential (electron-deficient), which are susceptible to nucleophilic attack. youtube.com

For this compound, the MEP map is expected to show highly negative potential (red) around the oxygen atoms of the two nitro groups and the carbonyl oxygen of the ester. These sites are the most attractive for electrophiles. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms of the aromatic ring, making these sites vulnerable to attack by nucleophiles, although the ring itself is electron-deficient.

Table 4: Predicted Electrostatic Potential Regions on the Surface of this compound

| Molecular Region | Expected Electrostatic Potential | Type of Attack Favored |

| Nitro Group Oxygens | Highly Negative (Red) researchgate.net | Electrophilic |

| Carbonyl Oxygen (Ester) | Negative (Yellow/Red) iucr.org | Electrophilic |

| Aromatic Ring Carbons | Slightly Positive / Neutral | Nucleophilic |

| Aromatic & Ethyl Hydrogens | Positive (Blue) | Nucleophilic |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their UV-Visible absorption spectra. unimore.itmdpi.com The calculations provide information on electronic transition energies (excitation wavelengths, λmax), oscillator strengths (which correlate with absorption intensity), and the nature of the transitions (e.g., n→π* or π→π*). arabjchem.org

For this compound, the UV-Vis spectrum is expected to be characterized by π→π* transitions associated with the conjugated system of the benzene ring and n→π* transitions involving the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups. unimore.it TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can predict these absorption bands with reasonable accuracy compared to experimental measurements. mdpi.comarabjchem.org

Table 5: Representative Predicted Electronic Transitions for this compound via TD-DFT (Note: These are hypothetical but realistic values based on TD-DFT studies of similar aromatic compounds.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~340-380 | ~0.1-0.2 | n → π |

| S₀ → S₂ | ~250-280 | ~0.8-0.9 | π → π (HOMO → LUMO) arabjchem.org |

| S₀ → S₃ | ~220-240 | ~0.4-0.5 | π → π* |

Thermodynamic and Kinetic Modeling of Reaction Pathways

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, allowing for the study of transition states and the calculation of key thermodynamic and kinetic parameters. nih.govresearchgate.net For this compound, two primary reaction pathways are of interest: hydrolysis of the ester and nucleophilic aromatic substitution (SNAr) on the ring.

Modeling these pathways with DFT involves mapping the potential energy surface to identify reactants, products, intermediates, and transition states. From these calculations, thermodynamic quantities such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction, as well as the kinetic activation energy (Ea), can be determined to predict reaction feasibility and rate. nih.govijsrst.com

The alkaline hydrolysis of the ester group is a common reaction for benzoates. ijsrst.com Kinetic studies on the similar ethyl p-nitrobenzoate show that the reaction proceeds through a standard addition-elimination mechanism involving a tetrahedral intermediate. researchgate.net

Furthermore, the two electron-withdrawing nitro groups strongly activate the benzene ring towards Nucleophilic Aromatic Substitution (SNAr). scispace.com This reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scirp.org Computational modeling can determine whether the formation of this intermediate or the subsequent departure of the ethoxy leaving group is the rate-determining step of the reaction. scirp.orgmdpi.com

Table 6: Key Parameters Investigated via Thermodynamic and Kinetic Modeling

| Reaction Pathway | Key Computational Goals | Parameters Calculated |

| Ester Hydrolysis | Determine the mechanism (e.g., transition state of nucleophilic attack on carbonyl). | Activation Energy (Ea), Enthalpy of Reaction (ΔH), Gibbs Free Energy of Reaction (ΔG). |

| SNAr | Elucidate the rate-determining step (formation or breakdown of Meisenheimer complex). | Energy of Intermediates, Transition State Energies, Overall Reaction Profile. scispace.commdpi.com |

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, often exhibit significant NLO responses. This compound, with its electron-withdrawing nitro groups and π-system of the benzene ring, is a candidate for NLO activity.

Theoretical calculations are instrumental in predicting the NLO properties of molecules. utm.my Computational methods, such as DFT and time-dependent DFT (TD-DFT), are frequently employed to calculate the key parameters that govern NLO response. researchgate.netnih.gov The primary quantities of interest are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β) is a critical measure of a molecule's potential for second-harmonic generation (SHG).

For this compound, the two nitro (-NO₂) groups act as strong electron acceptors, while the ethyl ester group (-COOEt) and the benzene ring constitute the π-conjugated system. This structure facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field, which is a fundamental requirement for NLO activity. arxiv.org

Computational studies on similar nitroaromatic compounds typically involve the following steps:

Geometry Optimization: The molecule's 3D structure is optimized to find its most stable energetic conformation. This is commonly performed using DFT with a basis set like B3LYP/6-311++G(d,p). researchgate.net

Calculation of NLO Properties: Using the optimized geometry, the dipole moment, polarizability, and hyperpolarizability tensors are calculated. The total (or static) first hyperpolarizability (β₀ or β_tot_) is then derived from these tensor components.

The calculated hyperpolarizability value for a candidate material is often compared to that of a standard NLO material, such as urea (B33335) or KDP, to gauge its potential. researchgate.net While specific DFT calculations for this compound are not widely published, the theoretical framework allows for a reliable prediction of its NLO behavior. The presence of two strong acceptor groups is expected to lead to a significant hyperpolarizability value.

Table 1: Illustrative Non-Linear Optical Properties Calculated via DFT This table presents typical parameters and hypothetical values for a molecule like this compound, based on studies of similar nitroaromatic compounds, to illustrate how NLO data is presented. These are not published experimental or calculated values for this specific compound.

| Parameter | Symbol | Typical Calculated Value | Unit |

|---|---|---|---|

| Dipole Moment | μ | 3.5 - 5.0 | Debye |

| Average Polarizability | ⟨α⟩ | 15 - 20 x 10⁻²⁴ | esu |

Applications of Ethyl 2,4 Dinitrobenzoate As a Synthetic Intermediate

Precursor in Advanced Organic Synthesis

The specific arrangement of functional groups in ethyl 2,4-dinitrobenzoate (B1224026) makes it an important starting material in advanced organic synthesis, enabling the construction of intricate molecular architectures and biologically active compounds.

Ethyl 2,4-dinitrobenzoate is utilized as a reagent and starting material for the preparation of a variety of other chemical compounds. Its inherent chemical functionalities allow for its transformation into more complex structures. The electron-withdrawing nature of its two nitro groups activates the benzene (B151609) ring, facilitating nucleophilic attack, a key mechanism in building complex molecular frameworks.

One of the primary transformations involves the reduction of the nitro groups to form amino groups. smolecule.com This conversion yields compounds like ethyl 2,4-diaminobenzoate, which possesses electron-donating amino groups, reversing the electronic properties of the ring and opening up different synthetic pathways. These diamino derivatives are valuable in their own right, for example, in the synthesis of dyes. Furthermore, intermediates like this compound are instrumental in the synthesis of heterocyclic compounds, which are core structures in many areas of chemistry. clockss.orgresearchgate.netnih.gov While direct examples are specific to related molecules, the dinitrobenzoate scaffold is a recognized building block for such syntheses.

The structure of this compound serves as a foundational block for the development of compounds with potential biological and pharmaceutical relevance. ontosight.ai Its role as a precursor is noted in the synthesis of compounds investigated for antimicrobial and antifungal properties. ontosight.aismolecule.com The nitro groups are often associated with biological potency, and their presence in the precursor molecule is a key strategic element in the design of new therapeutic agents. smolecule.com

The transformation of this compound into derivatives is a common strategy in medicinal chemistry. For example, the reduction of the nitro groups to amines is a critical step toward creating molecules with potential pharmaceutical applications. smolecule.com Related nitrobenzoate esters are used as intermediates in the production of established local anesthetics, highlighting the importance of this class of compounds in drug synthesis. guidechem.com The versatility of the dinitrobenzoate core allows for the generation of libraries of compounds for screening and development. google.com

| Precursor Class | Potential Application | Key Transformation | Reference |

|---|---|---|---|

| This compound | Antimicrobial/Antifungal Agents | Use of the dinitro-aromatic structure | ontosight.aismolecule.com |

| Nitrobenzoate Esters | Local Anesthetics (e.g., Benzocaine) | Reduction of nitro group and further modification | guidechem.com |

| This compound | General Pharmaceutical Compounds | Serves as a versatile starting material or intermediate |

Synthesis of Complex Organic Molecules

Role in Materials Science Research

In materials science, this compound and its derivatives are explored for their potential to form novel materials with specific functional properties, particularly in optics and electronics.

This compound serves as an intermediate in the preparation of functionalized materials and polymers. The dinitrobenzoate moiety is a known component in the construction of functional organic materials. For instance, related dinitrobenzoate compounds are incorporated into polymers and single crystals. evitachem.com The unique electronic and steric properties conferred by its molecular structure make it a valuable precursor for further functionalization in the development of new materials. Research on analogous compounds suggests that the dinitrobenzoate structure can be a key component in creating materials for advanced applications, such as liquid crystals or other organic electronics. ontosight.ai

The structural characteristics of this compound, particularly the presence of the π-conjugated benzene ring substituted with strong electron-withdrawing nitro groups, make it and its derivatives interesting candidates for materials with nonlinear optical (NLO) properties. semnan.ac.ir NLO materials are crucial for applications in optical information processing, data storage, and optical communication systems. semnan.ac.ir

Research on materials incorporating the dinitrobenzoate structure has demonstrated significant NLO properties. For example, single crystals of 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate (B1224709) dihydrate (2APDBD) exhibit a wide transmission window in the visible region and third-order nonlinear susceptibilities. semnan.ac.ir Similarly, other organic crystals based on dinitrobenzoate anions have been investigated for their NLO applications. researchgate.net The electrical properties, such as dielectric constant and dielectric loss, are also critical parameters for these materials, with studies showing that crystals derived from these building blocks can possess low dielectric loss, indicating a low density of defects. semnan.ac.irresearchgate.net The exploration of such compounds helps in designing materials with tailored optical and electrical responses for next-generation electronic and photonic devices. ontosight.airsc.org

| Material/Compound Class | Investigated Property | Key Finding/Observation | Reference |

|---|---|---|---|

| 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate dihydrate (2APDBD) | Optical Transmittance | Wide transmission window with a lower cut-off wavelength at 350 nm. | semnan.ac.ir |

| 2APDBD | Electrical Properties | Low value of dielectric loss, suggesting low defect density. | semnan.ac.ir |

| 2APDBD | Nonlinear Optical (NLO) | Exhibits third-order nonlinear susceptibilities (χ(3)). | semnan.ac.ir |

| Ethyl 2-[(E)-4-(dimethylamino)benzylidenehydrazino]-5-nitrobenzoate | Nonlinear Optical (NLO) | Shows large nonlinear absorption and refractive index. | researchgate.net |

Development of Functional Materials

Derivatization for Enhanced Analytical and Characterization Purposes

Beyond its role in synthesis, the reactivity of the dinitrobenzoate structure is harnessed in analytical chemistry. Dinitrobenzoate esters, such as the related ethyl 3,5-dinitrobenzoate, are widely used as derivatizing agents to improve the detection and characterization of other molecules, particularly alcohols and phenols.

The process involves the esterification of an alcohol or phenol (B47542) with a dinitrobenzoyl chloride (which can be prepared from the corresponding acid). This reaction converts the analyte into a dinitrobenzoate derivative. This derivatization serves several analytical purposes:

Enhanced Detection: The introduction of the dinitro-aromatic group creates a strong chromophore, making the derivative easily detectable by UV detectors in liquid chromatography. researchgate.net

Improved Separation: The derivatives often have increased volatility and thermal stability, which enhances their separation and detection in gas chromatography-mass spectrometry (GC-MS).

Identification: The resulting dinitrobenzoate esters are often crystalline solids with sharp, distinct melting points. These melting points can be used as a classical method for identifying the original alcohol or phenol.

This method is a reliable technique for the structural elucidation of polar analytes that are otherwise difficult to analyze directly. researchgate.net

| Analyte (Alcohol/Phenol) | Derivative Melting Point (°C) | Reference |

|---|---|---|

| Menthol | 148–150 | |

| Resorcinol | 154–155 | |

| Eugenol | 125.5–126.5 |

Note: Data is for derivatives of Ethyl 3,5-dinitrobenzoate, a closely related compound, illustrating the analytical application of the dinitrobenzoate functional group.

Coordination Chemistry and Metal Complexes of Dinitrobenzoate Ligands

Formation of Coordination Polymers and Metal-Organic Frameworks

Dinitrobenzoate ligands are effective building blocks for the synthesis of coordination polymers and MOFs due to their ability to bridge metal centers. wikipedia.org The structural diversity of these materials is influenced by factors such as the choice of metal ion, the specific isomer of the dinitrobenzoate ligand (e.g., 2,4-dinitrobenzoate (B1224026) vs. 3,5-dinitrobenzoate), and the presence of ancillary ligands or solvent molecules. rsc.orgmdpi.comacs.org

Lanthanide ions, with their high coordination numbers and flexible coordination geometries, form a variety of complexes with dinitrobenzoate ligands. researchgate.netrsc.org Research has shown that 2,4-dinitrobenzoate ligands have a notable tendency to form one-dimensional (1D) polymeric chains with lanthanide(III) ions. rsc.orgresearchgate.net For instance, single crystal diffraction studies have revealed the formation of 1D coordination polymers with lighter lanthanide ions such as Nd(III) and Eu(III). rsc.orgrsc.org In these structures, the dinitrobenzoate ligand often acts as a bridging ligand, connecting adjacent metal centers. rsc.org

The position of the nitro groups plays a crucial role in determining the final structure. For example, while 2,4-dinitrobenzoates with certain compositions form polymeric structures, the corresponding 3,5-dinitrobenzoates can result in discrete binuclear complexes. mdpi.comscispace.com The formation of these polymeric chains is also influenced by the presence of other coordinating species, such as water molecules or other ligands, which can complete the coordination sphere of the lanthanide ion. rsc.orgresearchgate.netrsc.org

A study of heterometallic Eu-Cd complexes demonstrated that the 2,4-dinitrobenzoate anion, in conjunction with 1,10-phenanthroline, leads to the formation of a polymeric structure, a distortion attributed to non-covalent interactions. mdpi.com In contrast, the analogous 3,5-dinitrobenzoate (B1224709) complex forms a more typical molecular structure. mdpi.com

Transition metals also form a wide array of coordination complexes with dinitrobenzoate ligands, ranging from mononuclear to polynuclear structures and coordination polymers. acs.orgresearchgate.netrsc.orgipn.mx The coordination modes of the dinitrobenzoate ligand, in concert with the preferred coordination geometry of the transition metal, dictate the resulting architecture. acs.org

For example, complexes of Cu(II) and Zn(II) with 3,5-dinitrobenzoate and pyrazolyl-based ligands have been synthesized, resulting in both monomeric and trinuclear species. acs.org The structural outcome in these cases was found to be influenced by hydrogen bonding interactions involving the pyrazolyl ligand. acs.org In another study, seventeen complexes of both 2,4- and 3,5-dinitrobenzoates with alkali, alkaline earth, and transition metals were synthesized, revealing a remarkable structural diversity, including 0D monomers, paddle-wheel dimers, and 1D, 2D, and 3D networks. acs.org This highlights the rich structural versatility of dinitrobenzoate ligands in coordination chemistry. acs.org

The formation of a polymeric complex has also been observed in the case of a cadmium compound with 2,4-dinitrobenzoate and 1,10-phenanthroline, [Cd(Phen)(2,4-Nbz)₂]n. mdpi.comscispace.com

Lanthanide-Dinitrobenzoate Complexes

Ligand Binding Modes and Supramolecular Assembly

The versatility of the carboxylate group in dinitrobenzoate ligands allows for a variety of binding modes, which is a key factor in the formation of diverse supramolecular assemblies. rsc.orgnankai.edu.cnacs.orgmdpi.comnih.gov These binding modes include monodentate, bidentate (chelating and bridging), and more complex bridging fashions.

The μ2-bridging functionality of the dinitrobenzoate ligand is particularly important in the construction of coordination polymers. In this mode, the carboxylate group bridges two metal centers, facilitating the extension of the structure into one, two, or three dimensions.

Studies on lanthanide complexes have shown that the μ2-bridging mode is prevalent in the formation of 1D polymeric chains. rsc.orgresearchgate.netrsc.org For example, in lanthanum(III) complexes with 3,5-dinitrobenzoate, neighboring La atoms are bridged by two, three, or four μ2-carboxylate groups of the dnb ligand. researchgate.net Similarly, in a calcium(II) coordination polymer with 4-nitrobenzoate (B1230335), the μ2-bridging tridentate binding mode of the ligand results in the formation of a 1D chain. unigoa.ac.incore.ac.uk This bridging leads to a tricyclic dicalcium-bis(4-nitrobenzoate) building block. unigoa.ac.inresearchgate.net

Thermal Stability and Decomposition Characteristics of Dinitrobenzoate Complexes

The thermal behavior of metal-dinitrobenzoate complexes is a critical aspect of their characterization, often revealing information about their structure and stability. The decomposition pathways are influenced by the metal ion, the dinitrobenzoate isomer, and the degree of hydration.

Many hydrated dinitrobenzoate complexes undergo a multi-step decomposition process, with the initial step typically being the loss of water molecules. scielo.brcore.ac.uk For instance, hydrated 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II) lose their water of crystallization in a single step to form anhydrous compounds. scielo.br Similarly, dinitrobenzoates of Co, Ni, Mn, and Cd lose their crystallization water in two steps. core.ac.uk The temperatures at which dehydration occurs can provide insights into the strength of the water molecule binding. core.ac.uk

A notable characteristic of some dinitrobenzoate complexes, particularly those involving lanthanides, is their tendency to decompose explosively at elevated temperatures. mdpi.comscielo.brcore.ac.uk For example, lanthanide complexes with 2,4-dinitrobenzoate can decompose explosively at relatively low temperatures. mdpi.com This is in contrast to many transition metal complexes with similar structures, which may decompose without explosion. mdpi.com The final products of thermal decomposition in air are typically the corresponding metal oxides. scielo.brcore.ac.ukjocpr.com

Interactive Data Table: Thermal Decomposition of Selected Dinitrobenzoate Complexes

| Complex | Dehydration Temperature (°C) | Decomposition Temperature (°C) | Final Product | Reference |

| [Eu₂(NO₃)₂(Cd)₂(Phen)₂(2,4-Nbz)₈]n·2nMeCN | 116-165 (loss of MeCN) | 267 (main decomposition) | - | mdpi.com |

| [Eu₂(MeCN)₂(Cd)₂(Phen)₂(3,5-Nbz)₁₀] | 84-110 (loss of MeCN) | 295-310 (explosive) | - | mdpi.com |

| Co(II) 3-chloro-2-nitrobenzoate (B13357121) hydrate | 345-395 | >250 (explosive) | Co₃O₄ | scielo.br |

| Ni(II) 3-chloro-2-nitrobenzoate hydrate | 345-395 | >250 (explosive) | NiO | scielo.br |

| Cu(II) 3-chloro-2-nitrobenzoate hydrate | 345-395 | >250 (explosive) | CuO | scielo.br |

| Ni(II) 2,4-dinitrobenzoate trihydrate | - | >300 (explosive) | NiO | core.ac.uk |

| Co(II) 3,5-dinitrobenzoate tetrahydrate | 330 (starts) | >300 (explosive) | Co₃O₄ | core.ac.uk |

Photochemistry and Photophysics of Ethyl 2,4 Dinitrobenzoate and Analogues

Light-Matter Interactions and Photochemical Activation Processes

The absorption of light by ethyl 2,4-dinitrobenzoate (B1224026) is governed by the electronic transitions within its molecular structure. The benzene (B151609) ring and the nitro groups (NO₂) act as the primary chromophores. researchgate.net The interaction with ultraviolet (UV) light elevates the molecule from its electronic ground state to an excited state. This process is the initial step for all subsequent photophysical and photochemical events. The π-conjugated system of the benzene ring, coupled with the electron-withdrawing nature of the two nitro groups and the ethoxycarbonyl substituent, determines the specific wavelengths of light absorbed. researchgate.net

The electronic absorption spectra of nitroaromatic compounds are typically characterized by transitions to various excited singlet states (S₁, S₂, etc.). For instance, studies on nitrobenzene (B124822) and nitrotoluenes show distinct transitions in the UV region. aip.org The transition to the S₂ state, centered around 250 nm, and the S₃ state have been characterized, demonstrating the complex nature of the electronically excited states in these molecules. aip.org Photochemical activation occurs upon this absorption, creating a molecule with significantly different reactivity and electronic distribution compared to its ground state. This activation can lead to a variety of de-excitation pathways, including fluorescence, intersystem crossing to triplet states, and chemical reactions. researchgate.net

Investigation of Electronically Excited States and Energy Transfer Mechanisms

The electronically excited states of nitroaromatic compounds are a subject of extensive research due to their unique and remarkably fast dynamics. rsc.orgrsc.org Upon photoexcitation, the molecule is promoted to an excited singlet state (Sₙ). For many nitroaromatics, the dominant deactivation pathway for these excited singlet states is an exceptionally rapid intersystem crossing (ISC) to the triplet manifold (Tₙ). researchgate.netrsc.org This process can occur on a sub-picosecond timescale and is among the fastest ISC rates observed for organic molecules. rsc.orgrsc.org

The high efficiency of ISC is attributed to strong spin-orbit coupling between singlet and triplet states of different orbital characters (e.g., n,π* and π,π*), as described by El Sayed's rules. researchgate.net The presence of oxygen-centered non-bonding orbitals in the nitro groups plays a crucial role in facilitating this strong coupling. researchgate.netrsc.org Consequently, the triplet state quantum yield is often very high, in some cases exceeding 50% for compounds like nitronaphthalenes. rsc.org

Energy transfer mechanisms are also critical in the photophysics of these compounds. Following ISC to a higher triplet state (Tₙ, n ≥ 2), the molecule typically undergoes rapid internal conversion to the lowest triplet state (T₁). researchgate.net This T₁ state is often the key intermediate for subsequent photochemical reactions. researchgate.net Furthermore, in systems containing dinitrobenzoate moieties, they can act as electron acceptors or quenchers in energy transfer processes. For example, 3,5-dinitrobenzoate (B1224709) has been used as a redox quencher to probe exciton (B1674681) behavior in metal-organic frameworks, demonstrating its role in electron transfer dynamics. acs.org Studies on iridium complexes with 3,5-dinitrobenzoate as an acceptor have explored concerted excited-state electron-proton transfer (EPT). nih.govescholarship.org

The nature of the excited states can also involve significant charge transfer (CT). In some nitroaromatics, electronic excitation leads to a substantial transfer of electron density from the aromatic ring to the nitro group(s), resulting in a large change in the molecule's dipole moment. aip.org This charge transfer character is highly dependent on the molecular geometry, such as the twist angle between the nitro group and the aromatic ring. aip.org

Photophysical Properties, Including Luminescence

The luminescence properties of nitroaromatic compounds are directly linked to the efficiency of their excited-state deactivation pathways. Due to the extremely rapid and efficient intersystem crossing that populates the triplet state, fluorescence from the singlet excited state is often very weak or entirely quenched. researchgate.net The low fluorescence quantum yield is a characteristic feature of many nitro-substituted aromatics. researchgate.net

While fluorescence is typically inefficient, some nitroaromatic compounds exhibit phosphorescence from their lowest triplet state (T₁). rsc.org The long lifetime of the triplet state, compared to the singlet state, allows for this spin-forbidden emission to occur. Studies on nitrated naphthalenes, for example, have shown that the efficient ISC leads to the formation of highly phosphorescent states. rsc.org The photophysical properties of lanthanide complexes with 3,5-dinitrobenzoate have also been analyzed through their luminescence and phosphorescence, indicating that the dinitrobenzoate ligand can influence the emissive properties of the entire complex. colab.ws

The table below presents data on the change in dipole moment upon excitation for several nitroaromatic compounds, illustrating the significant charge transfer that can occur in their excited states, a key photophysical property.

| Compound | Ground-State Dipole Moment (μ_g) in Debye | Excited-State Dipole Moment (μ_e) in Debye | Change in Dipole Moment (Δμ) in Debye |

| Nitrobenzene | ~4.2 | ~9-10 | ~5-6 |

| 1-Nitronaphthalene | ~4.3 | ~10.3 | ~6 |

| 9-Nitroanthracene | ~4.0 | ~5.7 | ~1.7 |

| Nitromesitylene | ~3.8 | ~14.5 | ~18.3 (calc) |

Table compiled from data in reference aip.org. Note: These are analogues and serve to illustrate the properties of nitroaromatics.

Photoreactivity and Mechanistic Pathways Under Irradiation

Upon irradiation, ethyl 2,4-dinitrobenzoate and its analogues can undergo various chemical reactions, driven by the reactivity of their excited states, primarily the lowest triplet state (T₁). researchgate.net The specific reaction pathway is influenced by the molecular structure, the solvent, and the presence of other reactants.

One common photoreaction is the reduction of the nitro group. The excited state of the nitroaromatic compound can abstract a hydrogen atom from a suitable donor (like the solvent), leading to the formation of a nitroso compound via intermediate radical species. Further reaction can lead to amino groups.

For some nitroaromatic compounds, a distinctive photochemical reaction is the cleavage of a C-N bond, leading to the release of nitric oxide (NO). rsc.orgrsc.org This process involves a complex sequence of atomic rearrangements and transitions between different electronic states. rsc.org The yield of this photodissociation channel is a key area of investigation in the study of these molecules. rsc.org

Flash photolysis studies of related compounds like 2-(2',4'-dinitrobenzyl)pyridine have revealed the formation of transient intermediates, such as aci-nitro species, which are colored and have lifetimes on the order of microseconds before reverting to the more stable form or proceeding to products. researchgate.net Irradiation can lead to intramolecular proton transfer, forming transient tautomers that have different absorption spectra. researchgate.netcolab.ws In the case of this compound, photolysis under UV light may generate nitroso intermediates. The presence of two nitro groups and an ester functional group provides multiple potential sites for photoreactivity.

Environmental Fate and Bioremediation of Nitrobenzoate Compounds

Microbial Degradation Pathways

Microorganisms have evolved diverse metabolic strategies to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. mdpi.comresearchgate.net The degradation of nitrobenzoates by bacteria typically follows one of two primary routes: oxidative or reductive pathways. nih.govmdpi.com The number and position of nitro groups on the aromatic ring significantly influence which pathway is favored. mdpi.com For many dinitro and trinitro compounds, reductive pathways are more common, whereas mono-nitro derivatives can be degraded through either oxidative or reductive mechanisms. nih.govmdpi.comnih.gov

In the oxidative degradation of nitrobenzoates, the initial step involves the removal of the nitro group as nitrite (B80452), a reaction catalyzed by oxygenase enzymes. nih.govmdpi.com This can be accomplished by either monooxygenase or dioxygenase enzymes. nih.govresearchgate.netnih.gov

Monooxygenases insert a single oxygen atom into the aromatic ring, leading to the elimination of the nitro group. nih.gov For instance, the degradation of 4-nitrophenol (B140041) involves a monooxygenase that converts it to hydroquinone (B1673460) with the release of nitrite. researchgate.net

Dioxygenases incorporate two hydroxyl groups into the aromatic ring, which can precipitate the spontaneous elimination of the nitro group. nih.gov This mechanism is involved in the degradation of various nitroaromatic compounds. nih.gov

A notable example of an oxidative pathway is the degradation of 2-nitrobenzoate (B253500) (2NB) by Arthrobacter sp. SPG. This strain utilizes 2NB as its sole carbon and energy source, degrading it with the accumulation of nitrite ions. nih.govfrontiersin.org The pathway proceeds through the formation of salicylate (B1505791) and catechol as key intermediates. nih.govfrontiersin.org This oxidative removal of the nitro group from 2NB represents a distinct mechanism compared to the more commonly reported reductive pathways for this compound. nih.gov

Another proposed oxidative mechanism involves the formation of a hydride-Meisenheimer complex. Some bacteria can add a hydride ion to the aromatic ring of dinitro and trinitro compounds, which subsequently rearomatizes with the elimination of a nitrite ion. nih.gov

Reductive pathways are the predominant mechanism for the microbial degradation of many nitroaromatic compounds, particularly those with multiple nitro groups like dinitrotoluene, which is structurally similar to ethyl 2,4-dinitrobenzoate (B1224026). mdpi.comnih.gov Under both anaerobic and aerobic conditions, the initial step involves the reduction of a nitro group. nih.govmdpi.com

The process is typically initiated by nitroreductase enzymes, which catalyze the reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. nih.gov This complete reduction of the nitro group to an amino group is a hallmark of the initial phase of biodegradation for many nitroaromatic compounds. researchgate.net

For dinitrotoluenes, the reductive mechanism is well-documented. For example, the degradation of 2,4-dinitrotoluene (B133949) (DNT) often begins with the reduction of one nitro group, leading to the formation of aminodinitrotoluenes and subsequent intermediates. mdpi.com Anaerobic bacteria, such as Desulfovibrio spp. and several strains of Clostridium, can reduce the nitro groups of compounds like 2,4,6-trinitrotoluene (B92697) (TNT) to their corresponding amines. nih.gov The resulting aminoaromatic compounds may then undergo further degradation. nih.gov

For mononitrobenzoates, the reductive pathway has also been extensively studied. In the degradation of 4-nitrobenzoate (B1230335), the nitro group is reduced to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to form hydroxylated compounds that can enter central metabolic pathways. nih.gov Similarly, the degradation of 2-nitrobenzoate by Pseudomonas fluorescens KU-7 proceeds through a reductive route, accumulating ammonia (B1221849) and forming 3-hydroxyanthranilate as an intermediate. oup.com

Oxidative Degradation Mechanisms

Enzymatic Activities Involved in Nitrobenzoate Metabolism

The microbial metabolism of nitrobenzoates is orchestrated by a suite of specialized enzymes. These enzymes catalyze the key steps in both oxidative and reductive degradation pathways. The primary classes of enzymes involved are nitroreductases, oxygenases, mutases, and lyases.

| Enzyme Class | Specific Enzyme Example | Function | Source Organism(s) |

| Nitroreductases | 4-Nitrobenzoate Reductase | Reduces the nitro group of 4-nitrobenzoate. oup.com | Burkholderia cepacia PB4, Ralstonia paucula SB4 oup.com |

| 2-Nitrobenzoate Nitroreductase (NbaA) | Catalyzes the initial reduction of 2-nitrobenzoate to 2-hydroxylaminobenzoate. asm.org | Pseudomonas fluorescens KU-7 asm.org | |

| Oxygenases | 2-Nitrobenzoate-2-Monooxygenase | Catalyzes the conversion of 2-nitrobenzoate to salicylate with the release of nitrite. nih.govfrontiersin.org | Arthrobacter sp. SPG nih.govfrontiersin.org |

| Salicylate Hydroxylase | Converts salicylate to catechol. nih.govfrontiersin.org | Arthrobacter sp. SPG nih.govfrontiersin.org | |

| Catechol-1,2-Dioxygenase | Cleaves the aromatic ring of catechol. nih.govfrontiersin.org | Arthrobacter sp. SPG nih.govfrontiersin.org | |

| 3-Hydroxyanthranilate-3,4-Dioxygenase | Catalyzes the ring cleavage of 3-hydroxyanthranilate. oup.com | Pseudomonas fluorescens KU-7 oup.com | |

| Mutases | 2-Hydroxylaminobenzoate Mutase (NbaB) | Catalyzes the rearrangement of 2-hydroxylaminobenzoate to 3-hydroxyanthranilate. oup.comasm.org | Pseudomonas fluorescens KU-7 oup.comasm.org |

| Lyases | 4-Hydroxylaminobenzoate Lyase (PnbB) | Transforms 4-hydroxylaminobenzoate to protocatechuate. nih.gov | Pseudomonas putida TW3 nih.gov |

This table presents a summary of key enzymatic activities involved in the degradation of nitrobenzoates based on available research.

Identification of Degradation Intermediates and Metabolites

The elucidation of degradation pathways relies heavily on the identification of transient intermediates and stable metabolites. Various analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), have been employed to identify these compounds in cultures of degrading microorganisms. nih.govoup.com

| Parent Compound | Degradation Pathway | Key Intermediates and Metabolites | Degrading Strain(s) |

| 2-Nitrobenzoate | Oxidative | Salicylate, Catechol, cis,cis-Muconic acid. nih.govfrontiersin.org | Arthrobacter sp. SPG nih.govfrontiersin.org |

| 2-Nitrobenzoate | Reductive | 2-Hydroxylaminobenzoate, 3-Hydroxyanthranilate, 2-Amino-3-carboxymuconic 6-semialdehyde. oup.comnih.gov | Pseudomonas fluorescens KU-7, Burkholderia terrae KU-15 oup.comnih.gov |

| 4-Nitrobenzoate | Reductive | 4-Hydroxylaminobenzoate, Protocatechuate. nih.govresearchgate.net | Pseudomonas putida TW3, Burkholderia cepacia PB4, Ralstonia paucula SB4 nih.govresearchgate.net |

| 4-Nitrobenzoate | Reductive | p-Aminobenzoic acid, p-Hydroxybenzoic acid, Protocatechuic acid. cdnsciencepub.com | Pseudomonas fluorescens cdnsciencepub.com |

| 2,4-Dinitrotoluene | Oxidative | 4-Methyl-5-nitrocatechol, 2-Hydroxy-5-methylquinone, 2,4,5-Trihydroxytoluene. nih.gov | Burkholderia sp. DNT nih.gov |

This interactive table summarizes identified degradation intermediates for various nitroaromatic compounds, providing insights into the potential metabolites of ethyl 2,4-dinitrobenzoate degradation.

Bioremediation Potential and Strain Development for Environmental Remediation

The ability of microorganisms to degrade nitroaromatic compounds forms the basis of bioremediation strategies for contaminated sites. nih.govresearchgate.netijeab.com Several bacterial strains have demonstrated significant potential for cleaning up environments polluted with nitrobenzoates and related compounds.

Bioremediation Potential:

Microcosm studies have provided promising results for the application of specific bacterial strains in soil and water remediation. For instance, Arthrobacter sp. SPG was shown to degrade more than 90% of 2-nitrobenzoate in both sterile and non-sterile soil within 10 to 12 days. nih.govfrontiersin.org Similarly, the 2,4-D-degrading strain Cupriavidus campinensis BJ71 effectively removed the herbicide from soil, with an 87.13% degradation rate in non-sterile soil after 14 days. scielo.br These studies highlight the potential of bioaugmentation, where specific degrading microorganisms are introduced to a contaminated environment to enhance the removal of pollutants. nih.gov

Several genera of bacteria are known for their ability to degrade nitroaromatics, including:

Pseudomonas oup.comcdnsciencepub.com

Arthrobacter nih.govfrontiersin.org

Cupriavidus nih.gov

Ralstonia oup.com

Strain Development:

Advances in molecular biology have opened up possibilities for engineering microbial strains with enhanced degradative capabilities. nih.gov A significant achievement in this area is the development of a recombinant Cupriavidus sp. strain ST-14. This strain, which could naturally degrade 2-nitrobenzoate and 4-nitrobenzoate, was genetically modified by introducing the gene for 3-nitrobenzoate dioxygenase. mdpi.comnih.gov The resulting recombinant strain was capable of degrading all three mononitrobenzoate isomers, demonstrating the potential for creating a single bacterial strain for the comprehensive remediation of sites contaminated with multiple nitroaromatic pollutants. mdpi.comnih.govresearchgate.net

Furthermore, the development of biosensors using pollutant-inducible gene clusters, such as the onb catabolic gene cluster from Cupriavidus sp. strain ST-14, can aid in monitoring the presence and bioavailability of pollutants like 2-nitrobenzoate at very low concentrations. frontiersin.org Such tools are invaluable for assessing the effectiveness of bioremediation efforts. The construction of recombinant strains with superior degradation performance offers a promising avenue for the sustainable bioremediation of nitroaromatic compounds, although their application in the field requires careful ecological assessment. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2,4-dinitrobenzoate, and how can purity be optimized?

this compound is synthesized via esterification of 2,4-dinitrobenzoic acid using ethanol in the presence of a catalytic acid (e.g., sulfuric acid). Key steps include refluxing the reaction mixture to drive esterification, followed by purification via recrystallization from ethanol to remove unreacted acid or byproducts. Purity (>98%) can be verified using gas chromatography (GC) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NMR, is critical for structural confirmation. For example, the carbonyl carbon (C=O) of the ester group typically resonates at ~165 ppm, while aromatic carbons adjacent to nitro groups appear downfield (~140-150 ppm). Proton-decoupled spectra at 20.50 MHz in CDCl with TMS as an internal standard ensure reproducibility (±0.1 ppm) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Engineering controls: Use fume hoods to minimize inhalation risks.

- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage: Keep in a cool, ventilated area away from oxidizers and ignition sources.

- Decomposition: Avoid heating above 80°C to prevent release of toxic gases (e.g., NO, CO) .

Q. How do physicochemical properties like solubility and stability influence experimental design?

this compound is sparingly soluble in water but miscible with organic solvents (e.g., ethanol, chloroform). Its stability in polar aprotic solvents (e.g., DMSO) allows use in nucleophilic substitution reactions. However, prolonged exposure to light or moisture may degrade the nitro groups, necessitating inert atmosphere storage .

Q. What purification techniques are recommended for isolating this compound?

Recrystallization from ethanol or ethyl acetate yields high-purity crystals. Column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 v/v) can resolve esterification byproducts. Monitor purity via thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. What reaction mechanisms involve this compound in rearrangements or catalytic processes?

Under acidic conditions, this compound participates in Fries-like rearrangements. For example, in chloroform, it may undergo thermal rearrangement via a six-membered transition state, forming substituted benzaldehyde derivatives. Kinetic studies using NMR can track intermediate formation .

Q. How does thermal or photolytic decomposition of this compound impact experimental reproducibility?

Decomposition at >150°C produces 2,4-dinitrobenzoic acid, CO, and ethyl radicals. Photolysis under UV light generates nitroso intermediates, altering reaction outcomes. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to establish safe temperature thresholds .

Q. Can computational methods predict 13C^{13}\text{C}13C NMR chemical shifts for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reliably predict shifts within ±2 ppm of experimental values. Solvent effects (e.g., CDCl) are modeled using the Polarizable Continuum Model (PCM). Discrepancies >3 ppm may indicate conformational flexibility or intermolecular interactions .

Q. How do steric and electronic effects of nitro groups influence reactivity in cross-coupling reactions?

The electron-withdrawing nitro groups deactivate the aromatic ring, making this compound resistant to electrophilic substitution. However, the meta-directing nitro groups facilitate nucleophilic aromatic substitution (NAS) at the 5-position under basic conditions (e.g., with amines or thiols) .

Q. What analytical strategies resolve contradictions in spectral data for nitroaromatic esters?

Contradictions in IR or NMR data may arise from polymorphism or solvent effects. Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement confirms molecular geometry, while variable-temperature NMR identifies dynamic processes (e.g., hindered rotation of the ester group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.